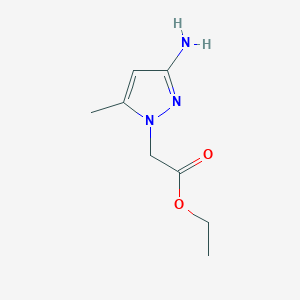

Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate

Description

Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based heterocyclic compound characterized by a 5-membered pyrazole ring substituted with an amino group at position 3 and a methyl group at position 3. The ethyl acetate moiety is attached via a methylene bridge to the pyrazole nitrogen at position 1. This compound is listed in CymitQuimica’s catalog of 5-membered heterocycles (Ref: 10-F742208), though it is currently discontinued . Pyrazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 2-(3-amino-5-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-6(2)4-7(9)10-11/h4H,3,5H2,1-2H3,(H2,9,10) |

InChI Key |

YXVIJFWLXAUZHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester bond undergoes hydrolysis under acidic or basic conditions to yield 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | H₂O, ethanol | Carboxylic acid derivative | ~75% | |

| Basic (NaOH, room temp) | H₂O, THF | Sodium salt of carboxylic acid | ~82% |

This reaction is critical for modifying the compound’s solubility and introducing carboxylate functionalities for further derivatization.

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic substitution with electrophilic reagents, forming N-substituted derivatives.

Cyclocondensation Reactions

The amino group facilitates cyclization with bifunctional reagents, forming heterocyclic systems.

Thiolation Reactions

Treatment with phosphorus pentasulfide (P₂S₅) converts the amino group to a mercapto group, enabling thiol-based chemistry.

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| P₂S₅ | Dry toluene, reflux, 4 h | 3-Mercapto-5-methyl-1H-pyrazole derivative | Thiol group enhances metal-binding capacity |

Alkylation of the Pyrazole Nitrogen

The pyrazole nitrogen undergoes alkylation with haloesters, expanding the molecule’s functional complexity.

| Reagent | Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C, 24 h | Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate (parent compound) | Key synthetic step for precursor preparation |

Key Reaction Mechanisms

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

-

Amino Group Substitution : Involves deprotonation of the NH₂ group, followed by nucleophilic attack on electrophiles (e.g., acyl chlorides).

-

Cyclocondensation : The amino group acts as a nucleophile, attacking carbonyl carbons to form fused heterocycles.

Scientific Research Applications

Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, particularly in specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of pyrazole, including this compound, demonstrated significant antibacterial effects. The compound was tested against various strains, showing zones of inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Potential

In vitro studies revealed that the compound reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in inflammatory conditions .

Case Study 3: Anticancer Properties

Research published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in animal models. The study indicated that the compound induced apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with specific enzymes or receptors.

Comparison with Similar Compounds

Pyrazole-Based Analogues

- Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8): Molecular Formula: C₉H₁₁F₃N₂O₂. Key Features: The trifluoromethyl (-CF₃) group at position 3 enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical design. Unlike the amino group in the target compound, -CF₃ is electron-withdrawing, altering electronic distribution and reactivity .

- Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS 1170160-07-2): Molecular Formula: C₁₁H₁₅ClN₃O₃. Key Features: Chlorine and dimethyl substituents at positions 5 and 1/3 introduce steric hindrance and polarizability. The carbonyl-amino linkage provides a rigid backbone, contrasting with the flexible methylene bridge in the target compound .

Imidazole-Based Analogues (Figure 1 in )**

Imidazole derivatives such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate feature aromatic substituents (e.g., phenyl, chlorophenyl) that enhance π-π stacking interactions, improving crystallinity and binding affinity in drug-receptor interactions. The imidazole core, with two nitrogen atoms, offers distinct tautomeric behavior compared to pyrazole, influencing solubility and acidity (pKa ~14 for imidazole vs. ~2.5 for pyrazole).

Crystal Packing and Interactions

- Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (CAS Not Provided): Stabilized by aromatic π-π interactions (center-to-center distance: 3.814(9) Å) and non-classical C-H⋯O hydrogen bonds. The ethylsulfinyl group introduces chirality and polarizability, absent in the target compound .

- This compound: No direct crystallographic data is available in the provided evidence. However, pyrazole derivatives generally exhibit weaker hydrogen-bonding networks compared to imidazoles due to fewer hydrogen-bond donors.

Biomedical and Physicochemical Properties

Research Findings and Limitations

- Toxicity : Ethyl acetate (solvent) shows developmental toxicity in zebrafish (LC₅₀ = 0.2% concentration), but this is unrelated to the pyrazole/imidazole core .

- Crystallography Tools : Structural studies of related compounds (e.g., benzofuran derivatives) rely on SHELX software for refinement, highlighting its robustness despite competition .

- Data Gaps: Direct biological or spectroscopic data for this compound are absent in the evidence, necessitating extrapolation from analogues.

Biological Activity

Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and an ethyl acetate moiety. The biological activity of this compound has been explored in various contexts, including antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In a study involving derivatives of pyrazole, it was found that certain modifications to the structure enhanced the effectiveness against specific pathogens. For instance, compounds with additional substituents on the pyrazole ring showed increased potency against resistant bacterial strains.

Antitumor Properties

The antitumor potential of this compound has also been investigated. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, including breast and cervical cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 33 | Apoptosis induction |

| HeLa (Cervical) | 45 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

This compound has shown promising results in reducing inflammation. In vivo studies indicated that it could downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which are critical in inflammatory responses . This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with hydrazine derivatives under basic conditions, yielding the desired pyrazole compound. Various methods have been reported to optimize yield and purity, including microwave-assisted synthesis .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Cancer Cell Studies : Another research focused on its effects on tumor cell lines, revealing significant inhibition of cell growth and induction of apoptosis in a dose-dependent manner .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain scores compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives. For example, a related pyrazole-carboxylic acid derivative was synthesized by cyclizing ethyl acetoacetate with phenylhydrazine, followed by hydrolysis . Alternatively, alkylation of pyrazole intermediates with bromoethyl acetate under basic conditions (e.g., NaOEt/EtOH) is a viable pathway, as demonstrated in analogous pyrazole-acetate syntheses .

Q. How can the purity and identity of this compound be verified after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC or GC-MS for purity assessment (e.g., ethyl acetate extracts analyzed via GC-MS in ).

- NMR spectroscopy to confirm the presence of characteristic signals (e.g., ethoxy group at ~1.3 ppm, pyrazole protons at 6–8 ppm).

- Elemental analysis to validate molecular composition.

- X-ray crystallography (if crystals are obtained) for definitive structural confirmation, as seen in studies using SHELXL refinement .

Q. What spectroscopic features distinguish this compound from structurally similar pyrazole derivatives?

- Methodological Answer : Key features include:

- IR : Stretching vibrations for the ester carbonyl (~1740 cm⁻¹) and amino group (~3350 cm⁻¹).

- ¹H NMR : A triplet for the ethoxy CH₃ group (~1.3 ppm), a singlet for the pyrazole C5-methyl group (~2.4 ppm), and splitting patterns for the acetamido methylene protons (~4.5–5.0 ppm) .

- MS : Molecular ion peak matching the molecular weight (e.g., 183.21 g/mol for related pyrazole-acetates ).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL ) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, a related pyrazole-triazolopyrimidine derivative exhibited planarity in its fused-ring system and hydrogen bonds between amino groups and adjacent triazole N atoms, stabilizing the crystal lattice . Refinement parameters (e.g., R-factor < 0.05) ensure accuracy.

Q. What strategies mitigate data contradictions between computational models and experimental results for this compound?

- Methodological Answer :

- DFT calculations : Compare optimized geometries (e.g., using Gaussian or ORCA) with experimental X-ray data to identify discrepancies in bond lengths or angles .

- Sensitivity analysis : Vary computational parameters (basis sets, solvation models) to assess their impact on theoretical predictions.

- Multi-method validation : Cross-validate NMR chemical shifts using both experimental data and GIAO calculations .

Q. How can synthetic yields be optimized while minimizing side products?

- Methodological Answer :

- Reagent stoichiometry : Adjust molar ratios of starting materials (e.g., excess hydrazine to drive cyclocondensation ).

- Microwave-assisted synthesis : Reduce reaction times and improve selectivity (e.g., μW heating at 90°C for pyrazole alkylation ).

- Protecting groups : Use temporary protection for the amino group to prevent unwanted side reactions during esterification .

Q. What biological activities are predicted for this compound based on its structural motifs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare with antiviral pyrazole-triazolopyrimidine hybrids, where the amino group and ester moiety enhance binding to viral enzymes .

- Docking simulations : Model interactions with target proteins (e.g., protease or kinase enzymes) using AutoDock or Schrödinger Suite.

- In vitro assays : Test against bacterial/viral strains or cancer cell lines, as done for related ethyl pyrazole-carboxylates .

Data Analysis & Troubleshooting

Q. How should researchers handle unexpected melting point or solubility data for this compound?

- Methodological Answer :

- Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs .

- Impurity profiling : Use LC-MS to detect trace byproducts affecting physical properties.

- Thermogravimetric analysis (TGA) : Rule out solvent retention or decomposition during melting .

Q. What are common pitfalls in interpreting hydrogen-bonding networks in crystallographic studies?

- Methodological Answer :

- Over-interpretation of weak interactions : Use stringent criteria (e.g., distance < 3.0 Å, angle > 120°) to define H-bonds.

- Disorder modeling : Apply restraints to refine disordered solvent molecules or flexible side chains .

- Validation tools : Utilize checkCIF/PLATON to identify crystallographic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.